10-Chloroanthracene-9-carbonitrile
Übersicht
Beschreibung
10-Chloroanthracene-9-carbonitrile is an organic compound with the molecular formula C15H8ClN. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features both a chlorine atom and a nitrile group attached to the anthracene core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10-Chloroanthracene-9-carbonitrile typically involves the chlorination of anthracene followed by the introduction of a nitrile group. One common method involves the reaction of anthracene with cupric chloride in the presence of carbon tetrachloride as a solvent. The reaction mixture is refluxed for 18-24 hours, resulting in the formation of 9-chloroanthracene. This intermediate can then be further reacted with a suitable nitrile source to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions: 10-Chloroanthracene-9-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form products such as 9-chloroanthracene-1,4-dione and anthracene-9,10-dione.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as nitric acid or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: 9-chloroanthracene-1,4-dione, anthracene-9,10-dione.
Reduction: 10-chloroanthracene-9-amine.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
10-Chloroanthracene-9-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 10-Chloroanthracene-9-carbonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, while the chlorine atom can influence the compound’s reactivity and binding affinity. These interactions can affect various molecular pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
9-Chloroanthracene: Lacks the nitrile group, making it less versatile in certain reactions.
10-Bromoanthracene-9-carbonitrile: Similar structure but with a bromine atom instead of chlorine, which can affect reactivity and properties.
Anthracene-9-carbonitrile: Lacks the halogen atom, resulting in different chemical behavior.
Uniqueness: The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research .
Biologische Aktivität
10-Chloroanthracene-9-carbonitrile (C15H8ClN) is an organic compound derived from anthracene, characterized by the presence of a chlorine atom and a nitrile group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. Understanding its biological properties is crucial for exploring its applications in drug development and other scientific fields.
This compound is known for its ability to undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of several derivatives, which may exhibit different biological activities.
Reaction Type | Reaction Products |
---|---|
Oxidation | 9-chloroanthracene-1,4-dione, anthracene-9,10-dione |
Reduction | 10-chloroanthracene-9-amine |
Substitution | Various substituted anthracene derivatives |
The biological activity of this compound is attributed to its functional groups. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, while the chlorine atom can influence the compound’s reactivity and binding affinity. These interactions may affect various molecular pathways within cells, potentially leading to therapeutic effects.
Biological Activity Studies
Research has indicated that compounds structurally related to this compound exhibit significant biological activities, including antiproliferative effects against various cancer cell lines. For example:
- Antiproliferative Activity : Studies have shown that compounds related to anthracene derivatives possess antiproliferative properties against cancer cell lines such as MCF-7 (breast cancer), HL-60 (acute promyelocytic leukemia), and HeLa (cervical cancer) cells .
- Pro-apoptotic Effects : Certain analogs have demonstrated pro-apoptotic effects in cell lines, suggesting potential use in cancer therapy .
Case Studies
- Anticancer Activity : A study evaluated the antiproliferative effects of a library of anthracene derivatives, including those with similar structures to this compound. The results indicated that these compounds could inhibit cell growth effectively and induce apoptosis in malignant cells .
- Mechanistic Insights : The mechanism by which these compounds exert their effects involves interaction with key cellular pathways, including those regulating apoptosis and cell cycle progression. This highlights the potential of this compound as a lead compound for further drug development efforts .
Applications in Research
Beyond its biological activity, this compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its unique structure allows it to be used as a precursor for more complex molecules that may have enhanced biological properties or novel functionalities.
Eigenschaften
IUPAC Name |
10-chloroanthracene-9-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClN/c16-15-12-7-3-1-5-10(12)14(9-17)11-6-2-4-8-13(11)15/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDVTSKVEUHDSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346994 | |
Record name | 10-chloroanthracene-9-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1213-82-7 | |
Record name | 10-chloroanthracene-9-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.